methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Overview
Description
(R)-Bay-K-8644 is a methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate in which the 4-position has (R)-configuration. It is an enantiomer of a (S)-Bay-K-8644.
A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.
Mechanism of Action
Target of Action
The primary target of ®-(+)-BAY K 8644, also known as methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, is the L-type voltage-gated calcium channels . These channels play a crucial role in the excitation-contraction coupling in cardiac and vascular smooth muscle .
Mode of Action
®-(+)-BAY K 8644 interacts with its targets by changing the gating kinetics of the calcium channels, resulting in a strictly voltage-dependent increase of the peak current . This interaction leads to an increase in calcium currents in myocardial cells, making it a positive inotropic agent . The drug-induced changes in calcium channel gating indicate a novel mechanism of action on calcium channels .
Biochemical Pathways
It is known that the compound enhances calcium currents, which play an important role in various cellular processes, including muscle contraction and neurotransmitter release . By increasing calcium currents, ®-(+)-BAY K 8644 can influence these processes and potentially others that are dependent on calcium signaling.
Result of Action
The result of ®-(+)-BAY K 8644’s action is an increase in twitch tension in myocardial cells without changing the time course of tension development . This effect is highly dependent on the frequency of stimulation . In addition, the compound has been shown to increase the action potential duration of calf ventricular muscle and Purkinje fibers .
Biochemical Analysis
Biochemical Properties
®-(+)-BAY K 8644 plays a crucial role in biochemical reactions, particularly those involving calcium channels . It interacts with L-type calcium channels, inhibiting Ba2+ currents (IBa), with an IC50 of 975 nM . This interaction with calcium channels is key to its biochemical activity .
Cellular Effects
The effects of ®-(+)-BAY K 8644 on cells are largely due to its interaction with calcium channels. It has been shown to have an impact on various types of cells and cellular processes . For instance, it influences cell function by modulating calcium influx through sarcolemmal calcium channels .
Molecular Mechanism
The molecular mechanism of ®-(+)-BAY K 8644 involves its binding to L-type calcium channels, leading to the inhibition of Ba2+ currents . This interaction results in a change in the gating kinetics of the channels, leading to a voltage-dependent increase in the peak current .
Temporal Effects in Laboratory Settings
It is known that the compound has a high affinity for L-type calcium channels, and its effects on these channels are intact even when the holding potential is shifted .
Dosage Effects in Animal Models
The effects of ®-(+)-BAY K 8644 in animal models vary with dosage
Metabolic Pathways
Given its interaction with calcium channels, it is likely that it plays a role in calcium signaling pathways .
Transport and Distribution
Given its interaction with calcium channels, it is likely that it is transported to areas of the cell where these channels are present .
Subcellular Localization
The subcellular localization of ®-(+)-BAY K 8644 is likely to be influenced by its interaction with calcium channels. These channels are typically located in the plasma membrane of cells, suggesting that ®-(+)-BAY K 8644 may also be localized to this area .
Properties
IUPAC Name |
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913080 | |
Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98791-67-4 | |
Record name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-(+)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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